molecular formula C13H13NO4S B2864570 2-((Furan-2-ylmethyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 387853-55-6

2-((Furan-2-ylmethyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No.: B2864570
CAS No.: 387853-55-6
M. Wt: 279.31
InChI Key: BQSKGVJHFKMISZ-UHFFFAOYSA-N
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Description

This compound is an ester derivative featuring a 3-methylthiophene-2-carboxylate moiety linked via an oxoethyl bridge to a furan-2-ylmethylamino group. Its synthesis likely involves coupling reactions between activated thiophene carboxylates and furanmethylamine derivatives, analogous to methods described in and .

Properties

IUPAC Name

[2-(furan-2-ylmethylamino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-9-4-6-19-12(9)13(16)18-8-11(15)14-7-10-3-2-5-17-10/h2-6H,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSKGVJHFKMISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322866
Record name [2-(furan-2-ylmethylamino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836133
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

387853-55-6
Record name [2-(furan-2-ylmethylamino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-((Furan-2-ylmethyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Furan-2-ylmethyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The furan and thiophene rings can participate in π-π interactions and hydrogen bonding, which can modulate the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiophene and Furan Derivatives

a) Positional Isomerism in Thiophene Substituents
  • Target Compound : 3-methylthiophene-2-carboxylate group.
  • Analog: [2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate () replaces the 3-methyl group with a 5-methyl substituent on the thiophene ring.
b) Furan vs. Phenoxy Backbones
  • Analog: [2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2,4,5-trichlorophenoxy)acetate () substitutes the thiophene carboxylate with a chlorinated phenoxyacetate group. The electron-withdrawing chlorine atoms increase polarity and may enhance binding to hydrophobic targets compared to the thiophene-based analog .

Functional Group Modifications

a) Amide vs. Hydrazide Linkages
  • Analog : 2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide () replaces the ester linkage with a hydrazide group. Hydrazides exhibit distinct reactivity (e.g., susceptibility to oxidation) and are often used in chelation or coordination chemistry, unlike the more hydrolytically stable amide in the target compound .
b) Aromatic vs. Aliphatic Substituents
  • Analog: Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate () incorporates a 4-hydroxyphenyl group and a tetrahydrobenzo[b]thiophene core. The hydroxyl group introduces hydrogen-bonding capability, which could enhance solubility compared to the target compound’s furan-methyl group .
Table 1: Key Comparative Data
Compound Name Molecular Formula Key Substituents Notable Properties
Target Compound C₁₄H₁₄N₂O₅S 3-methylthiophene-2-carboxylate, furan-2-ylmethylamino Predicted LogP: ~2.1 (moderate lipophilicity)
[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate () C₁₈H₁₈N₂O₅S 5-methylthiophene-2-carboxylate, 2-methoxyphenylmethylamino Increased steric hindrance from methoxy group may reduce metabolic stability
[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2,4,5-trichlorophenoxy)acetate () C₁₆H₁₃Cl₃N₂O₆ Trichlorophenoxyacetate Higher molecular weight (443.6 g/mol) and polarity due to chlorine atoms
Stability and Reactivity:
  • The ester group in the target compound is prone to hydrolysis under acidic/basic conditions, similar to the chlorosulfonyl intermediate in , which required immediate use .

Biological Activity

The compound 2-((Furan-2-ylmethyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its cytotoxicity, antibacterial properties, and mechanisms of action based on recent research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C14H15N1O4S\text{C}_{14}\text{H}_{15}\text{N}_{1}\text{O}_{4}\text{S}

This structure features a furan moiety, an amino group, and a thiophene ring, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds containing furan and thiophene rings exhibit a range of biological activities, including anticancer and antimicrobial effects. The specific activities of This compound have been evaluated in several studies.

Cytotoxicity

Cytotoxicity assays were performed on various cancer cell lines to assess the effectiveness of the compound. The results are summarized in Table 1:

Cell LineIC50 (µg/mL)Reference
HeLa45.5
HepG260.0
Vero>100

The IC50 values indicate that the compound exhibits significant cytotoxicity against HeLa and HepG2 cells while showing low toxicity towards Vero cells, suggesting a selective anticancer activity.

Antibacterial Activity

The antibacterial properties were evaluated using standard methods against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are provided in Table 2:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus250
Escherichia coli300
Bacillus subtilis200

These results indicate that This compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through the following pathways:

  • Induction of Apoptosis : The compound may trigger apoptosis in cancer cells by activating intrinsic pathways involving caspases.
  • Inhibition of Bacterial Growth : The presence of the furan and thiophene moieties may disrupt bacterial cell wall synthesis or function.

Case Studies

A notable study investigated the effects of This compound on tumor growth in xenograft models. The treatment resulted in a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.

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